Kisspeptin-10
Overview
Description
Kisspeptin-10 is a decapeptide derived from the primary translation product of the Kiss1 gene. It is the shortest biologically active form of kisspeptin and plays a crucial role in regulating the hypothalamic-pituitary-gonadal axis. This compound is involved in various physiological processes, including puberty, reproduction, and vasoconstriction .
Mechanism of Action
Target of Action
Kisspeptin-10, a neuropeptide, primarily targets the GPR54 receptors in the brain . These receptors play a crucial role in stimulating the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus . GnRH, in turn, triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .
Mode of Action
This compound interacts with its targets, the GPR54 receptors, to stimulate the secretion of GnRH . This interaction results in a cascade of hormonal changes. The increased GnRH secretion triggers the release of LH and FSH from the pituitary gland . These hormones then act on the gonads, leading to an increase in sex hormone production .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the hypothalamic-pituitary-gonadal axis . This compound stimulates the release of GnRH from the hypothalamus . This GnRH then triggers the pituitary gland to release LH and FSH . These hormones act on the gonads, leading to increased production of sex hormones .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is administered as a subcutaneous injection and its effects can be observed for 24 hours after the initial injection .
Result of Action
The primary result of this compound’s action is the stimulation of LH and FSH secretion, which leads to increased sex hormone production . This can result in various molecular and cellular effects, including the regulation of reproductive processes and puberty . In men, this compound has been shown to potently evoke LH secretion and increase testosterone levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the hypothalamic-pituitary-gonadal axis, which this compound influences, is known to be sensitive to changes in the body’s internal environment, such as levels of sex hormones . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kisspeptin-10 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
Kisspeptin-10 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups for SPPS
Major Products
The major products of these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids .
Scientific Research Applications
Kisspeptin-10 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its effects on cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions related to reproductive health, such as infertility and polycystic ovary syndrome (PCOS)
Industry: Utilized in the development of diagnostic tools and therapeutic peptides
Comparison with Similar Compounds
Similar Compounds
Kisspeptin-54: A longer form of kisspeptin with similar biological activity.
Gonadorelin: A synthetic form of GnRH used to stimulate the release of LH and FSH.
Triptorelin: A GnRH agonist used in the treatment of hormone-sensitive cancers
Uniqueness
Kisspeptin-10 is unique due to its shorter length, which allows for more efficient synthesis and potentially different pharmacokinetic properties. Its ability to potently stimulate GnRH release makes it a valuable tool in reproductive health research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKWYDZSSQNJI-INXYWQKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H83N17O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374675-21-5 | |
Record name | Kisspeptin-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374675215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kisspeptin-10 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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